molecular formula C10H9NO2 B155959 2H-chromene-3-carboxamide CAS No. 10185-00-9

2H-chromene-3-carboxamide

Cat. No. B155959
CAS RN: 10185-00-9
M. Wt: 175.18 g/mol
InChI Key: UVEVMKODWDQIAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-chromene-3-carboxamide derivatives are a class of compounds that have attracted significant interest due to their presence in many natural and synthetic biologically active compounds. These molecules are characterized by a chromene core, which is a benzopyran derivative, and an amide group at the third position. The interest in these compounds is driven by their diverse range of biological activities and their potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of 2H-chromene-3-carboxamide derivatives has been achieved through various methods. One efficient pathway involves the Bi(OTf)3-catalyzed addition of isocyanides to 2H-chromene acetals, which allows for the preparation of 2-carboxamide-2H-chromenes with high yields and broad substrate scope . Another approach utilizes a one-pot three-step method involving the hydrolysis of 4-cyanobuta-1,3-dienolate salts to generate a library of 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxamide derivatives . Additionally, a solvent-controlled and rhodium(III)-catalyzed C-H activation/[3 + 3] annulation cascade has been developed for the synthesis of 2H-chromene-3-carboxylic acids, which can be further derivatized .

Molecular Structure Analysis

The molecular structure of 2H-chromene-3-carboxamide derivatives is characterized by the presence of a chromene ring fused with a carboxamide group. The structural diversity of these compounds is further enriched by the introduction of various substituents on the chromene ring and the amide nitrogen, which can significantly influence their biological activities. X-ray crystallography has been used to confirm the structures of key products, providing insights into the regio- and stereochemistry of the synthesized compounds .

Chemical Reactions Analysis

2H-chromene-3-carboxamide derivatives can undergo a variety of chemical reactions. For instance, they can participate in ruthenium-catalyzed oxidative annulation with alkynes, which involves double C-H functionalization and allows for the synthesis of complex molecules with high regioselectivity . Another example is the isocyanide-based domino conjugate addition/O-trapping rearrangement sequence, which leads to the formation of 2-amino-3-cyano-4H-chromene-4-carboxamide derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2H-chromene-3-carboxamide derivatives are influenced by their molecular structure. These compounds typically exhibit good solubility in common organic solvents, which is beneficial for their application in synthesis and medicinal chemistry. The introduction of various functional groups can modulate their lipophilicity and electronic properties, affecting their reactivity and biological activity . Moreover, the presence of the amide group can enhance the stability of these compounds and provide additional sites for chemical modification.

Relevant Case Studies

Several case studies highlight the potential applications of 2H-chromene-3-carboxamide derivatives. For example, a series of indolyl-4H-chromene-3-carboxamides synthesized via a one-pot reaction exhibited good antioxidant and antibacterial activities, with some derivatives showing activity against bacterial strains with MIC values ranging from 9.3 to 18.75 µg mL−1 . Another study reported the synthesis of novel 2-imino-2H-chromene-3(N-aryl)carboxamides with cytotoxic activity against various human cancer cell lines, with some compounds showing potent activity comparable to standard anticancer drugs . These studies demonstrate the therapeutic potential of 2H-chromene-3-carboxamide derivatives in the treatment of various diseases.

Scientific Research Applications

Eco-Friendly Synthesis Methods

2H-chromene-3-carboxamide derivatives are synthesized using environmentally friendly methods, such as the Knoevenagel condensation of salicylaldehyde derivatives with N-substituted cyanoacetamides, demonstrating a commitment to green chemistry principles. This approach offers excellent yields and high atom economy, making it an attractive method for producing these compounds (Proença & Costa, 2008).

Diverse Biological Applications

2H-chromene-3-carboxamide derivatives have shown promising results in various biological applications. They exhibit antibacterial activities against both Gram-positive and Gram-negative organisms and demonstrate strong antioxidant activities, suggesting their potential in medicinal chemistry and pharmacological research (Chitreddy & Shanmugam, 2017). Another study highlights the use of these compounds as versatile building blocks for new azole systems, further underlining their significance in drug discovery and development (Azab, Azab, & Elkanzi, 2017).

Advanced Synthetic Protocols

Innovative synthetic strategies allow for the efficient preparation of polyfunctional molecular scaffolds like 2-carboxamide-2H-chromenes. These methods are not only efficient, yielding up to 95% product, but also practical and scalable, indicating their potential for industrial applications (Lyu et al., 2016).

Photophysical Properties

2H-chromene-3-carboxamide derivatives are also significant in materials science, especially due to their unique photophysical properties. Their potential in developing new photochromic materials, which are important in various technological applications, has been explored, highlighting the versatility of these compounds beyond biological applications (Cerqueira et al., 2003).

Future Directions

2H-Chromenes, including 2H-chromene-3-carboxamide, display a broad spectrum of biological activities . The 2H-chromene substructure is an important structural motif present in a variety of medicines, natural products, and materials showing unique photophysical properties . Hence, the structural importance of the benzopyran moiety has elicited a great deal of interest in the field of organic synthesis and chemical biology to develop new and improved synthesis of these molecular skeletons .

properties

IUPAC Name

2H-chromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c11-10(12)8-5-7-3-1-2-4-9(7)13-6-8/h1-5H,6H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVEVMKODWDQIAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80144274
Record name Compound 69-20
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80144274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-chromene-3-carboxamide

CAS RN

10185-00-9
Record name Delta(3)-chromene-3-carboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010185009
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Compound 69-20
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80144274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2H-chromene-3-carboxamide
Reactant of Route 2
Reactant of Route 2
2H-chromene-3-carboxamide
Reactant of Route 3
2H-chromene-3-carboxamide
Reactant of Route 4
Reactant of Route 4
2H-chromene-3-carboxamide
Reactant of Route 5
Reactant of Route 5
2H-chromene-3-carboxamide
Reactant of Route 6
2H-chromene-3-carboxamide

Citations

For This Compound
538
Citations
ZX Pan, X He, YY Chen, WJ Tang, JB Shi… - European journal of …, 2014 - Elsevier
… In summary, we designed and synthesized some 2H-chromene-3-carboxamide derivatives as selective and efficient MAO-B inhibitors, followed by chemical synthesis and biological …
Number of citations: 31 www.sciencedirect.com
F Chimenti, B Bizzarri, A Bolasco, D Secci… - Bioorganic & medicinal …, 2007 - Elsevier
… This work is aimed at trying to overcome these problems as well as evaluating a series of 2-oxo-2H-chromene-3-carboxamide derivatives as part of a screening program. …
Number of citations: 61 www.sciencedirect.com
R Kaur Gill, J Kumari, J Bariwal - Anti-Cancer Agents in …, 2017 - ingentaconnect.com
Synthesis and structure activity relationships of four series of novel 2-imino-2H-chromene-3(N-aryl) carboxamides (V-VIII) have been described by bioisosteric replacement of usually …
Number of citations: 9 www.ingentaconnect.com
TO Olomola, LO Olasunkanmi, JO Fadakinni… - Manila Journal of …, 2019 - dlsu.edu.ph
… Coupling reaction was then employed in the synthesis of the 2H-chromene-3-carboxamide derivatives because the reaction between carboxylic acids and amines do not occur readily …
Number of citations: 1 www.dlsu.edu.ph
TE Ali, MA Assiri, HM El-Shaaer, AM Fouda… - …, 2019 - researchgate.net
… The starting material 2-imino-2H-chromene-3-carboxamide (1) was prepared according to … the molecule of 2-imino-2H-chromene-3-carboxamide (1) provides alternative opportunities in …
Number of citations: 17 www.researchgate.net
RV Gadhave, SS Khade, YS Ozarde… - Indian …, 2022 - search.ebscohost.com
This research is focused on designing, synthesis and biological evaluation of a series of coumarin based benzothiazole derivatives. The ligands were identified by docking study for …
Number of citations: 2 search.ebscohost.com
M Ismael, E Eladel, MAED El-Taher… - Inorganic Chemistry …, 2023 - Elsevier
… In the present study, N-(phenyl)-2-imino-2H-chromene-3-carboxamide (NPICC) chromene ligand was prepared and used to synthesize Co 2+ , Ni 2+ , Cu 2+ , and Zn 2+ complexes. …
Number of citations: 0 www.sciencedirect.com
MH Helal, GAMEH Ali, AA Ali… - Journal of Chemical …, 2010 - journals.sagepub.com
… the reaction of N-cyclohexyl-2-imino-2H-chromene-3-carboxamide with malononitrile and/or … -1,2-diyl)bis(2-imino-2Hchromene-3-carboxamide) with malononitrile and/or N-alkyl-2-…
Number of citations: 21 journals.sagepub.com
MA Assiri, TE Ali, NM Hassanin… - Journal of …, 2019 - Wiley Online Library
… the chemical reactivity of 2-imino-2H-chromene-3-carboxamide (1) toward some phosphorus … -2H-chromene-3-carboxamide (1) with some phenyl phosphorus isothiocyanate reagents. …
Number of citations: 9 onlinelibrary.wiley.com
IA Shaaban, TE Ali, MA Assiri, AM Fouda… - Journal of Molecular …, 2020 - Elsevier
… of 2-imino-2H-chromene-3-carboxamide (1) provided alternative … of 2-imino-2H-chromene-3-carboxamide (1) towards … reaction of 2-imino-2H-chromene-3-carboxamide (1) with triethyl …
Number of citations: 2 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.